REACTION_SMILES
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[CH3:1][N:2]([CH2:3][CH2:4][O:5][c:6]1[cH:7][c:8]([N+:16]([O-:17])=[O:18])[cH:9][c:10]([C:12]([F:13])([F:14])[F:15])[cH:11]1)[CH3:19].[CH3:22][CH2:23][O:24][C:25]([CH3:26])=[O:27].[H:20][H:21]>>[CH3:1][N:2]([CH2:3][CH2:4][O:5][c:6]1[cH:7][c:8]([NH2:16])[cH:9][c:10]([C:12]([F:13])([F:14])[F:15])[cH:11]1)[CH3:19]
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Name
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CN(C)CCOc1cc([N+](=O)[O-])cc(C(F)(F)F)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)CCOc1cc([N+](=O)[O-])cc(C(F)(F)F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Type
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product
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Smiles
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CN(C)CCOc1cc(N)cc(C(F)(F)F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |